H-D-Arginine (Nitro) Methyl Ester Hydrochloride, commonly referred to as H-D-Arg(NO2)-OMe HCl, is a derivative of the amino acid arginine. This compound is notable for its role as a selective inhibitor of nitric oxide synthase. The molecular formula of H-D-Arg(NO2)-OMe HCl is C₇H₁₆ClN₅O₄, and it has a melting point between 150-160°C and a boiling point of 410.7°C at 760 mmHg . The compound features a nitro group (-NO₂) attached to the guanidine portion of the arginine structure, which is crucial for its biological activity.
H-D-Arg(NO2)-OMe HCl, also known as Nω-Nitro-D-arginine methyl ester hydrochloride, is a synthetically derived compound. Studies have explored its synthesis using various methods, including reaction with N-methyl-N-nitroso-p-toluenesulfonamide (MNPT) and subsequent purification through techniques like column chromatography []. Characterization of the synthesized compound often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity [].
H-D-Arg(NO2)-OMe HCl acts as an inhibitor of nitric oxide synthase, which is pivotal in the synthesis of nitric oxide from L-arginine. While initially considered inactive compared to its L-enantiomer (L-NAME), research has demonstrated that H-D-Arg(NO2)-OMe HCl exhibits cardiovascular effects albeit less pronounced than those observed with L-NAME. Its ability to modulate nitric oxide levels makes it significant in studies related to cardiovascular health and other physiological processes .
The synthesis of H-D-Arg(NO2)-OMe HCl involves the nitration of D-arginine methyl ester. The general steps are as follows:
Industrial production typically follows similar pathways but emphasizes optimizing yield and purity through controlled reaction conditions.
H-D-Arg(NO2)-OMe HCl is utilized in various scientific research applications:
Interaction studies involving H-D-Arg(NO2)-OMe HCl have focused on its binding affinity and inhibitory effects on nitric oxide synthase. These studies reveal that while it may not be as potent as L-NAME, it still significantly impacts nitric oxide production, contributing to our understanding of cardiovascular dynamics and potential therapeutic avenues for related diseases.
H-D-Arg(NO2)-OMe HCl shares structural similarities with several other compounds, particularly those derived from arginine or containing nitro groups. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
L-NAME (N(G)-nitro-L-arginine methyl ester) | Contains L-arginine; more potent inhibitor | More effective in inhibiting nitric oxide synthase compared to D-enantiomer |
D-NAME (N(G)-nitro-D-arginine methyl ester) | Similar structure but lacks biological activity | Often used as a negative control in experiments |
H-D-Arginine Hydrochloride | Basic arginine structure without nitro group | Does not inhibit nitric oxide synthase |
H-D-Phe(4-NO2)-OH | Contains phenyl group with nitro substitution | Focused on different biological pathways |
H-D-Arg(NO2)-OMe HCl stands out due to its specific enantiomeric form and its role as a selective inhibitor, making it valuable for targeted research applications in pharmacology and biochemistry .